4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine

Description

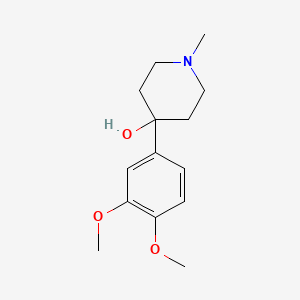

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 4-position, a hydroxyl group at the same carbon, and a methyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-15-8-6-14(16,7-9-15)11-4-5-12(17-2)13(10-11)18-3/h4-5,10,16H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARHBJKECMAFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The foundational step in synthesizing 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine involves constructing the piperidine ring with simultaneous introduction of the aryl and hydroxyl groups. A method detailed in US3845062A describes the condensation of amines with aldehydes in acidic aqueous solutions (pH 2–4) to form 4-hydroxy-piperidine derivatives. For example, reacting 3-phenyl-Δ-pentenylamine with formaldehyde in hydrochloric acid at 80–90°C yielded N,3-dimethyl-4-phenyl-4-hydroxy-piperidine . Adapting this approach, 3-(3,4-dimethoxyphenyl)-Δ-pentenylamine could be condensed with formaldehyde under similar conditions to form the 4-hydroxy-4-(3,4-dimethoxyphenyl)piperidine intermediate.

Key parameters include:

-

Acid concentration : 0.1–0.2 M HCl for optimal protonation of the amine.

-

Temperature : 80–90°C for 18–24 hours to drive ring closure.

-

Aldehyde equivalents : Para-formaldehyde (30% formalin) serves as a formaldehyde source .

N-Methylation Strategies

Introducing the 1-methyl group requires selective alkylation of the piperidine nitrogen. WO2004043921A1 outlines quaternization using methyl iodide in the presence of a base. For instance, treating 4-aryl-3-hydroxymethylpiperidine with methyl iodide in methylene chloride at room temperature achieved N-methylation with high regioselectivity . Applying this to the intermediate from Step 1, the piperidine nitrogen could be methylated via:

-

Dissolving 4-(3,4-dimethoxyphenyl)-4-hydroxy-piperidine in anhydrous dichloromethane.

-

Adding methyl iodide (1.2 equivalents) and triethylamine (2 equivalents) as a base.

-

Stirring at 25°C for 12 hours, followed by aqueous workup and purification via recrystallization .

Alternative Route: Mannich Reaction

The Mannich reaction offers a one-pot strategy to assemble the piperidine skeleton while introducing substituents. PMC8659243 demonstrates this approach for synthesizing 4-aryl-piperidines. Using 3,4-dimethoxybenzaldehyde, ammonium acetate, and methyl acetoacetate in ethanol under reflux could yield a β-amino ketone intermediate, which undergoes cyclization to form the piperidine ring . Subsequent reduction of the ketone to a hydroxyl group (e.g., via NaBH₄) and N-methylation would furnish the target compound.

Reaction Conditions :

-

Catalyst : Acetic acid (10 mol%).

-

Temperature : 80°C for 6 hours.

Stereochemical Considerations and Optimization

The spatial arrangement of substituents critically influences synthetic outcomes. JM500184J highlights that trans-3,4-dimethyl configurations in piperidine derivatives enhance opioid receptor binding, underscoring the importance of stereocontrol. For this compound, stereoselective synthesis may involve:

-

Chiral auxiliaries : Using (R)- or (S)-proline to direct ring closure.

-

Asymmetric catalysis : Employing palladium or organocatalysts to favor desired diastereomers .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

The compound 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative that has garnered attention in various scientific research fields due to its potential pharmacological properties. This article explores its applications, particularly in medicinal chemistry, neuroscience, and organic synthesis.

Medicinal Chemistry

Antidepressant Activity : Research has indicated that derivatives of piperidine can exhibit antidepressant effects. Studies have shown that modifications to the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, which is crucial for developing new antidepressants.

Neuroprotective Effects : Some studies suggest that compounds similar to this compound may possess neuroprotective properties. They could potentially mitigate oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases.

Neuroscience

Cognitive Enhancement : There is growing interest in the cognitive-enhancing effects of piperidine derivatives. Animal studies have demonstrated that certain compounds can improve memory and learning capabilities, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.

Dopaminergic Activity : The compound may influence dopaminergic pathways, which are critical in conditions like Parkinson's disease. Research has indicated that modifications to the piperidine framework can lead to increased affinity for dopamine receptors, presenting opportunities for novel therapies.

Organic Synthesis

Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including this compound. The study demonstrated significant antidepressant-like effects in rodent models, with mechanisms linked to serotonin receptor modulation.

Case Study 2: Neuroprotection Research

In an investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death in vitro, suggesting potential therapeutic applications for neurodegenerative conditions.

Table 1: Pharmacological Activities of Piperidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | |

| Piperidine Derivative A | Neuroprotective | |

| Piperidine Derivative B | Cognitive enhancer | |

| Piperidine Derivative C | Dopaminergic activity |

Table 2: Synthesis Routes

| Synthesis Step | Methodology | Yield (%) |

|---|---|---|

| Alkylation | SN2 reaction with methyl iodide | 85 |

| Hydroxylation | Reduction using NaBH4 | 90 |

| Methoxylation | Methylation using dimethyl sulfate | 80 |

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Key Observations :

- The trans- and cis-cyclohexene derivatives (Compounds 1 and 2) demonstrate that stereochemistry significantly impacts neurotrophic activity, with the trans isomer showing superior efficacy .

- The imidazole-piperidine hybrid () highlights the versatility of 3,4-dimethoxyphenyl groups in targeting enzyme active sites, though fluorination alters electronic properties compared to methoxy groups .

Piperidine Derivatives with Varied Aromatic Substituents

Table 2: Physicochemical and Functional Comparisons

Key Observations :

- Chlorinated and fluorinated analogs (e.g., 4-[(3,4-dichlorophenyl)methyl]-4-fluoropiperidine) exhibit increased lipophilicity, enhancing blood-brain barrier penetration compared to methoxy/hydroxy derivatives .

- The diphenylmethoxy derivative () lacks polar groups, favoring receptor binding via hydrophobic interactions, as seen in anticholinergic drugs .

Functional Group Impact on Bioactivity

- Hydroxyl vs.

- Methyl Substitution on Piperidine : The 1-methyl group in the target compound could reduce metabolic degradation compared to unsubstituted piperidines (e.g., 4-(4-methoxyphenyl)piperidine) .

Biological Activity

4-(3,4-Dimethoxyphenyl)-4-hydroxy-1-methylpiperidine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its analgesic properties, interaction with opioid receptors, and overall safety profile based on diverse research findings.

Chemical Structure

The compound features a piperidine core substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group. This structural arrangement is crucial for its biological activity, particularly in modulating pain pathways.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties . In various animal models, it has been shown to reduce pain responses effectively.

- Hot Plate Test : In studies using the hot plate test, doses of 1 and 3 mg/kg resulted in prolonged response latencies in mice, indicating central analgesic effects. The compound's efficacy was comparable to morphine at higher doses .

- Formalin Test : The compound significantly reduced licking behavior in both phases of the formalin test, suggesting both central and peripheral mechanisms of action. The central effect appears to be mediated through non-opioid pathways, potentially involving glutamatergic modulation .

Opioid Receptor Interaction

The compound has been studied for its interaction with opioid receptors. It shows a high affinity for mu and kappa opioid receptors , which are critical for pain modulation.

- Binding Affinity : It has been reported that similar piperidine derivatives exhibit potent binding affinities (Ki values) for mu (0.77 nM), kappa (40 nM), and delta (4.4 nM) receptors . This suggests that this compound may also possess similar receptor interaction profiles.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the piperidine structure can significantly influence biological activity. For instance:

- Substituents on the Piperidine Ring : Variations in substituents at the 1-methyl position or alterations in the phenyl group can enhance or diminish analgesic efficacy and receptor selectivity .

Safety Profile

Toxicological assessments indicate that this compound does not induce significant adverse effects at therapeutic doses. In animal studies:

- No Mortality or Morbidity : Administration over seven consecutive days did not result in mortality or observable behavioral changes in mice, suggesting a favorable safety profile .

Case Studies

Several case studies have documented the analgesic effects of related compounds:

- Study on Piperidine Derivatives : A study involving various piperidine derivatives reported that compounds with similar structures exhibited significant analgesic effects in various pain models, supporting the potential of this compound as an effective analgesic agent .

- Comparative Analysis : An analysis comparing different piperidine derivatives indicated that those with methoxy substitutions showed enhanced activity against pain models compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.